Welcome to the BenchChem Online Store!
molecular formula C11H9F3O3 B1362258 Ethyl Oxo-(4-trifluoromethylphenyl)acetate CAS No. 73790-06-4

Ethyl Oxo-(4-trifluoromethylphenyl)acetate

Cat. No. B1362258
M. Wt: 246.18 g/mol
InChI Key: GWZHQTZYBBUMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08455646B2

Procedure details

Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate (500 mg, 2.03 mmol) is dissolved in absolute EtOH (10 mL) and cooled at 0° C. under N2. NaBH4 (38.4 mg, 1.02 mmol) is added in two portions and the resulting suspension is allowed to warm to RT and stirred for 45 minutes. The solvent is evaporated, the resulting residue is diluted with Et2O and cool water is added. The organic layer is separated, washed with water and brine, dried over Na2SO4, filtered and evaporated obtaining intermediate I149 as a colorless oil (440 mg, 87% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
38.4 mg
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[BH4-].[Na+]>CCO>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([OH:1])[C:8]1[CH:9]=[CH:10][C:11]([C:14]([F:15])([F:16])[F:17])=[CH:12][CH:13]=1)[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O=C(C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
38.4 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
the resulting residue is diluted with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
cool water
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C(C1=CC=C(C=C1)C(F)(F)F)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.